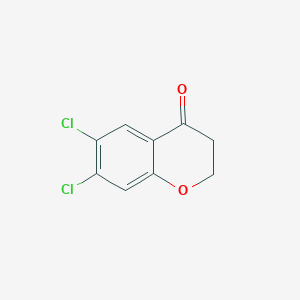
6,7-Dichlorochroman-4-one
Übersicht
Beschreibung
6,7-Dichlorochroman-4-one is a chemical compound with the CAS Number: 27407-06-3. It has a molecular weight of 217.05 and its linear formula is C9H6Cl2O2 .
Synthesis Analysis
The chroman-4-one framework, to which 6,7-Dichlorochroman-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds. Synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Molecular Structure Analysis
The molecular structure of 6,7-Dichlorochroman-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton differentiates it from chromone .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
6,7-Dichlorochroman-4-one is a solid at room temperature. The physicochemical properties of this compound are influenced by its chemical structure, which includes a benzene nucleus fused with a dihydropyran .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Medicinal Chemistry
6,7-Dichlorochroman-4-one derivatives have been utilized in medicinal chemistry. For instance, a potent melanin concentrating hormone receptor 1 (MCHr1) antagonist, 4-(1-Benzo[1,3]dioxol-5-ylmethylpiperidine-4-ylmethyl)-6-chlorochromen-2-one, was discovered and characterized. This compound showed promise for inducing weight loss in diet-induced obese mice but raised concerns about cardiovascular safety in further evaluations (Kym et al., 2005).
Development in Organic Synthesis
6,7-Dichlorochroman-4-one and its derivatives play a significant role in organic synthesis. For example, chloro-2,2-dimethylchromins have been prepared from corresponding chloro-coumarin, with conversions into various chroman derivatives being described. These syntheses highlight the compound's utility in creating structurally diverse chemical entities (Hepworth et al., 1981).
Applications in Chromate-induced Activation
Chromate compounds, including 6,7-Dichlorochroman-4-one derivatives, have been studied for their role in chromate-induced activation of hydrogen peroxide. This process is crucial for the oxidative degradation of aqueous organic pollutants, offering potential environmental applications (Bokare & Choi, 2010).
Biocatalysis Research
In biocatalysis, 6,7-Dichlorochroman-4-one has been used for the synthesis of enantiopure (S)-6-chlorochroman-4-ol. This synthesis utilized Lactobacillus paracasei as a whole-cell biocatalyst, demonstrating the compound's importance in the production of chiral secondary alcohols, which are valuable in drug synthesis and other industrial applications (Şahin, 2020).
Environmental Remediation
Research involving 6,7-Dichlorochroman-4-one derivatives has also focused on environmental remediation. Studies on the reduction and immobilization of hexavalent chromium by microbially reduced Fe-bearing clay minerals have explored the use of these compounds for detoxifying environmental contaminants (Bishop et al., 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-dichloro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDHVYHUAYOZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506141 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichlorochroman-4-one | |
CAS RN |
27407-06-3 | |
| Record name | 6,7-Dichloro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


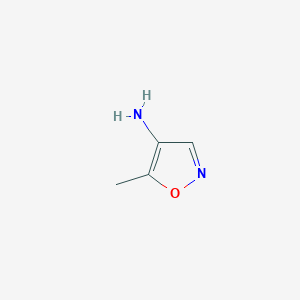
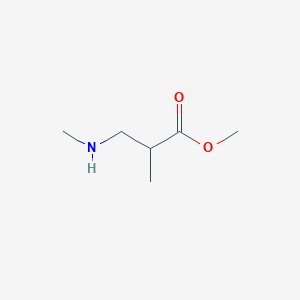
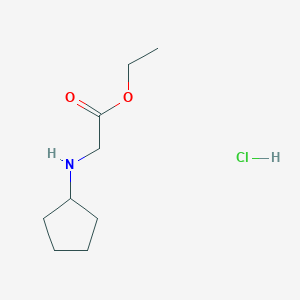
![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)

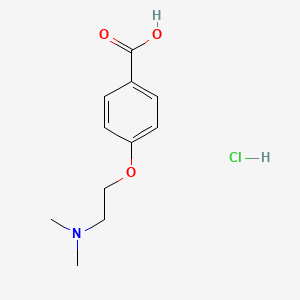

![[1,1'-Biphenyl]-2,4'-dicarboxylic acid](/img/structure/B1601198.png)

![N-[(2-Nitrophenyl)methyl]glycine](/img/structure/B1601203.png)
![1-Oxaspiro[4.5]decan-8-one](/img/structure/B1601205.png)
![2-tert-Butoxy-2-oxoethyl [1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetate](/img/structure/B1601207.png)
